BenchChemオンラインストアへようこそ!

5-Bromo-4-chloro-6-methoxypyrimidine

Suzuki–Miyaura coupling cross-coupling pyrimidine functionalization

This polysubstituted pyrimidine features three synthetically addressable positions—C5–Br for palladium-catalyzed cross-couplings, C4–Cl for nucleophilic aromatic substitution, and a 6-methoxy group that attenuates C4 electrophilicity to enforce a strict reactivity hierarchy, preventing regioisomeric mixtures. The 6-OMe also serves as a latent hydroxyl for late-stage solubility tuning. Supplied at 97% purity with full NMR and HPLC characterization, it integrates directly into GMP/GLP workflows for kinase inhibitor programs. Request a quote for bulk quantities.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45g/mol
CAS No. 4319-88-4
Cat. No. B372461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-6-methoxypyrimidine
CAS4319-88-4
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3
InChIKeyRQCSBAREGSCKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-6-methoxypyrimidine CAS 4319-88-4: Orthogonal Halogenation Pattern Enables Programmable C–C and C–N Bond Formations in Medicinal Chemistry Scaffolds


5-Bromo-4-chloro-6-methoxypyrimidine (CAS 4319-88-4) is a polysubstituted pyrimidine featuring an electron-deficient heteroaromatic core with three synthetically addressable positions: a 5-bromo substituent suitable for oxidative addition in transition-metal catalysis [1], a 4-chloro leaving group capable of nucleophilic aromatic substitution (SNAr) , and a 6-methoxy moiety that modulates ring electronics while serving as a potential masked hydroxyl group for late-stage diversification [2]. This compound is exclusively utilized as a versatile building block in medicinal chemistry programs, wherein its orthogonal functional handles enable programmable sequential transformations—specifically, palladium-catalyzed cross-couplings at C5, SNAr aminations at C4, and subsequent O-demethylation or modification at C6—to access diverse pyrimidine-containing pharmacophores.

5-Bromo-4-chloro-6-methoxypyrimidine Procurement: Why 2,4-Dichloropyrimidine or 5-Bromo-2,4-dichloropyrimidine Cannot Recapitulate Synthetic Outcomes


In-class polyhalopyrimidines cannot be interchanged due to the strict hierarchy of leaving-group aptitude that governs sequential chemoselective transformations. While 2,4-dichloropyrimidine provides two SNAr sites and 5-bromo-2,4-dichloropyrimidine offers one cross-coupling and two SNAr handles, both lack the critical 6-methoxy group present in the target compound . This 6-OMe substituent exerts a powerful electron-donating resonance effect that substantially attenuates the electrophilicity of the adjacent C4–Cl bond relative to non-methoxylated analogs, thereby enforcing a precise reactivity order (C5–Br >> C4–Cl ≫ C6–OMe) that enables predictable, stepwise diversification [1]. Furthermore, the 6-methoxy unit serves as a latent hydroxyl group accessible via BBr₃-mediated demethylation—a late-stage diversification opportunity absent in alkyl- or hydrogen-substituted comparators [2]. Substituting an alternative pyrimidine scaffold inevitably compromises this orthogonal differentiation, leading to undesired regioisomeric mixtures, reduced yields, or the need for protecting group strategies that are unnecessary with this compound.

5-Bromo-4-chloro-6-methoxypyrimidine: Quantitative Comparator Analysis for Informed Scientific Procurement


Enhanced Suzuki–Miyaura Coupling Efficiency of Chloropyrimidines over Bromo- and Iodo-Analogs

In systematic investigations of palladium-catalyzed arylations on halogenated pyrimidines, chloropyrimidine substrates—including those bearing the 4-chloro substituent found in 5-bromo-4-chloro-6-methoxypyrimidine—were demonstrated to be preferable coupling partners over their iodo-, bromo-, or fluoro-substituted counterparts [1]. This counterintuitive reactivity order (Cl > Br > I) is attributed to the strong electron-withdrawing nature of the pyrimidine ring, which deactivates aryl halides toward oxidative addition; the less reactive C–Cl bond therefore requires a more electron-rich palladium catalyst that simultaneously suppresses protodehalogenation side reactions prevalent with more labile C–Br or C–I bonds.

Suzuki–Miyaura coupling cross-coupling pyrimidine functionalization

Regioselective Sequential SNAr–Suzuki Diversification: Br vs. Cl Leaving Group Discrimination

The differential reactivity of C5–Br versus C4–Cl in 5-bromo-4-chloro-6-methoxypyrimidine provides a built-in orthogonality that enables two-step, one-pot sequential derivatization without intermediate protection . Under Suzuki–Miyaura conditions, the C5–Br bond undergoes preferential oxidative addition while the C4–Cl bond remains intact. Subsequent nucleophilic aromatic substitution at C4 with amines proceeds under mild thermal conditions (60–80 °C) to install a second diversity element. In contrast, the non-methoxylated analog 5-bromo-2,4-dichloropyrimidine exhibits competitive reactivity at both C2 and C4 chlorine atoms, necessitating careful temperature control and often resulting in regioisomeric mixtures.

sequential functionalization orthogonal reactivity medicinal chemistry

Commercial Availability: 97% Purity with Full Analytical Characterization

5-Bromo-4-chloro-6-methoxypyrimidine is commercially supplied at 97% purity with accompanying batch-specific QC documentation, including ¹H NMR, HPLC, and/or GC analyses . This level of analytical rigor reduces procurement risk for research organizations that require reproducible starting materials for multi-step syntheses. In contrast, closely related analogs such as 5-bromo-4-chloro-2-methylpyrimidine are often available only at lower purity (95% or less) or as custom synthesis items with extended lead times.

procurement quality control analytical standards

6-Methoxy Group as a Latent Hydroxyl: Post-Functionalization Capability Absent in 6-Alkyl or 6-H Analogs

The 6-methoxy substituent in 5-bromo-4-chloro-6-methoxypyrimidine can be quantitatively demethylated using boron tribromide (BBr₃) in dichloromethane to reveal a free 6-hydroxyl group, which can then be alkylated, acylated, or converted to a triflate for further cross-coupling [1]. This late-stage diversification option is entirely absent in 6-methyl, 6-ethyl, or 6-unsubstituted pyrimidine analogs. In a comparative study of pyrimidine functionalization, methoxypyrimidines were shown to undergo clean O-demethylation in >90% yield, whereas the corresponding 6-alkyl analogs require harsh oxidative conditions for any modification at that position.

late-stage diversification O-demethylation prodrug strategy

Bromo-Pyrimidine Scaffold Validated in Kinase Inhibitor Development

A comprehensive medicinal chemistry campaign evaluated a series of bromo-pyrimidine analogues as tyrosine kinase inhibitors, demonstrating that the bromo-pyrimidine core itself confers favorable binding interactions within the ATP-binding pocket of Bcr/Abl kinase [1]. While the specific 5-bromo-4-chloro-6-methoxypyrimidine was not the direct focus of this study, the structure–activity relationship (SAR) analysis established that bromo-substituted pyrimidines exhibit superior potency relative to chloro- or methyl-substituted analogs. The most potent compounds in this series achieved IC₅₀ values in the low micromolar range against K562 chronic myeloid leukemia cells. This body of work validates the bromo-pyrimidine pharmacophore as a privileged scaffold for kinase-targeted drug discovery, positioning 5-bromo-4-chloro-6-methoxypyrimidine as a strategic starting material for lead generation.

kinase inhibition anticancer tyrosine kinase

5-Bromo-4-chloro-6-methoxypyrimidine: High-Value Application Scenarios Supported by Quantitative Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Orthogonal Diversification

In high-throughput medicinal chemistry environments, 5-bromo-4-chloro-6-methoxypyrimidine enables a two-step, one-pot protocol for generating diverse trisubstituted pyrimidine libraries . Step 1 involves Suzuki–Miyaura coupling at C5 with a boronic acid library, followed by direct addition of an amine library to effect SNAr at C4. The orthogonal reactivity ensures each product is obtained as a single regioisomer, eliminating the need for intermediate purification and significantly accelerating library production. This scenario directly leverages the regioselectivity evidence documented in Section 3, Evidence Item 2.

Late-Stage Functionalization of Advanced Intermediates in Kinase Inhibitor Programs

Following the installation of aryl or heteroaryl groups at C5 and amine substituents at C4, the 6-methoxy group can be demethylated with BBr₃ to unmask a hydroxyl moiety suitable for introducing solubility-enhancing groups (e.g., PEG chains, basic amines) or for conversion to a triflate enabling a third cross-coupling event [1]. This late-stage diversification capability is particularly valuable in lead optimization campaigns where tuning physicochemical properties—without altering the core pharmacophore—is critical for achieving favorable ADME profiles.

Synthesis of Bromo-Pyrimidine Kinase Inhibitor Leads for Oncology Research

The bromo-pyrimidine scaffold has been validated in the development of tyrosine kinase inhibitors with demonstrated activity against Bcr/Abl-driven leukemia cell lines [2]. Procurement of 5-bromo-4-chloro-6-methoxypyrimidine provides a direct entry point into this chemical series, enabling the rapid exploration of substituent effects at C4 (via SNAr) and C5 (via Suzuki coupling) while preserving the bromo-pyrimidine core essential for kinase binding. This application scenario is supported by the class-level SAR evidence presented in Section 3, Evidence Item 5.

Quality-Controlled Building Block for Regulated Pharmaceutical Development

For organizations operating under GMP or GLP guidelines, the availability of 5-bromo-4-chloro-6-methoxypyrimidine at 97% purity with full analytical characterization (NMR, HPLC) reduces the burden of incoming material qualification . This compound can be integrated directly into synthetic sequences supporting IND-enabling studies or preclinical candidate production, minimizing the risk of batch-to-batch variability that can complicate regulatory documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.